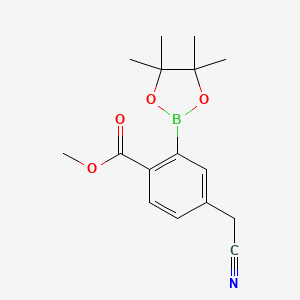

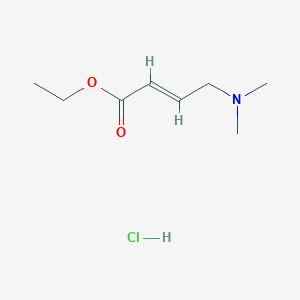

![molecular formula C7H10ClN5O B2891972 3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride CAS No. 2089258-49-9](/img/structure/B2891972.png)

3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

科学研究应用

Medicinal Chemistry: c-Met Inhibition

This compound is part of a class of heterocycles that have been studied for their potential as c-Met inhibitors . c-Met is a protein kinase implicated in various types of cancer, and its inhibition can be a valuable target for anticancer drugs. The structural features of triazolopyrazines, including the compound , allow for the modulation of c-Met activity, which could lead to the development of new therapeutic agents.

Neuropharmacology: GABA A Modulation

Triazolopyrazines, such as our compound of interest, have shown activity as GABA A receptor allosteric modulators . This application is significant in the treatment of neurological disorders, as GABA A receptors are involved in inhibitory neurotransmission in the brain. Modulating these receptors can help in managing conditions like anxiety, epilepsy, and insomnia.

Material Science: Polymer Structural Units

The incorporation of triazolopyrazine derivatives into polymers has been explored for use in solar cells . The unique electronic properties of these compounds can enhance the efficiency of solar cells, making them a valuable component in the development of renewable energy technologies.

Fluorescent Probes

Due to their fluorescent properties, compounds like 3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride can be used as fluorescent probes . These probes are essential tools in biological research and diagnostics, allowing for the visualization and tracking of biological molecules and processes.

Antibacterial Agents

Recent studies have highlighted the antibacterial activity of triazolopyrazine derivatives . These compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with some derivatives showing promising results. This opens up possibilities for developing new antibacterial drugs to combat resistant bacterial infections.

Enzyme Inhibition: BACE-1 Inhibitors

Triazolopyrazines have been investigated for their ability to inhibit β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of β-amyloid peptides, which are associated with Alzheimer’s disease. Inhibiting this enzyme could be a potential strategy for treating or preventing Alzheimer’s disease.

Antidiabetic Activity

Derivatives of triazolopyrazine, including the compound , have been identified as having antidiabetic properties . They are part of the pharmacophore for drugs like sitagliptin phosphate, used in the treatment of type II diabetes mellitus.

Anticonvulsant Properties

Additionally, triazolopyrazine derivatives have been recognized for their anticonvulsant properties . This application is crucial in the development of treatments for seizure disorders, providing a new avenue for therapeutic intervention.

属性

IUPAC Name |

3-(aminomethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O.ClH/c1-11-2-3-12-5(4-8)9-10-6(12)7(11)13;/h2-3H,4,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBVGWMNVQKPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C(=NN=C2C1=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-acetamidobenzamide](/img/structure/B2891890.png)

![1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2891892.png)

![N-(4-bromophenyl)-2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2891894.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2891895.png)

![8,8-Difluoro-6-azaspiro[2.5]octane](/img/structure/B2891896.png)

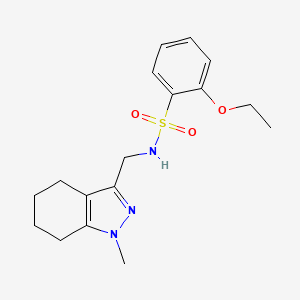

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2891904.png)

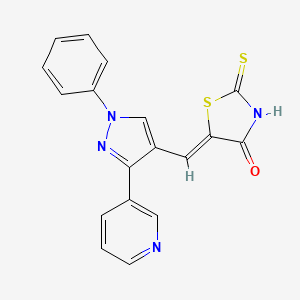

![N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide](/img/structure/B2891906.png)

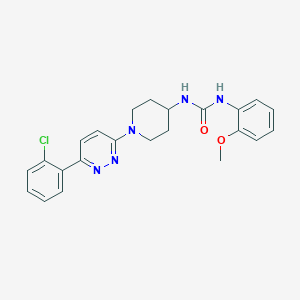

![(E)-2-(2-Chlorophenyl)-N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]ethenesulfonamide](/img/structure/B2891911.png)